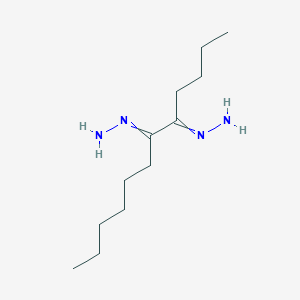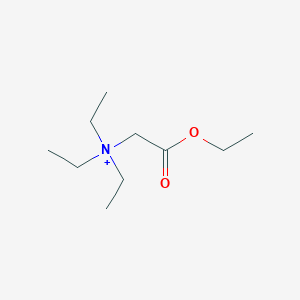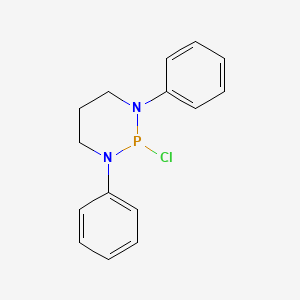
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is an organophosphorus compound with the molecular formula C14H14ClN2P It is a member of the diazaphosphinane family, characterized by a phosphorus atom bonded to two nitrogen atoms and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane typically involves the reaction of 1,2-dianilinoethane with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alkoxides, and thiolates. These reactions are typically carried out in polar solvents, such as ethanol or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used under mild conditions.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted diazaphosphinanes.
Oxidation Reactions: Phosphine oxides are the primary products.
Reduction Reactions: Phosphines are the main products.
科学的研究の応用
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane involves its interaction with molecular targets, such as enzymes and receptors. The phosphorus atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
- 2-Chloro-1,3-diphenyl-1,3,2-diazaphospholidine
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- Aclonifen
Uniqueness
2-Chloro-1,3-diphenyl-1,3,2-diazaphosphinane is unique due to its specific arrangement of atoms, which imparts distinct chemical reactivity and biological activity.
特性
CAS番号 |
80378-38-7 |
|---|---|
分子式 |
C15H16ClN2P |
分子量 |
290.73 g/mol |
IUPAC名 |
2-chloro-1,3-diphenyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C15H16ClN2P/c16-19-17(14-8-3-1-4-9-14)12-7-13-18(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChIキー |
ZBOYWAGDHXXFLX-UHFFFAOYSA-N |
正規SMILES |
C1CN(P(N(C1)C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


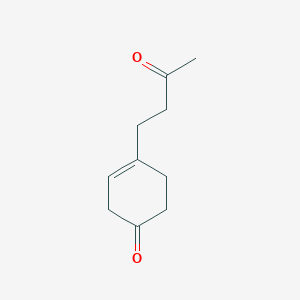

![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)
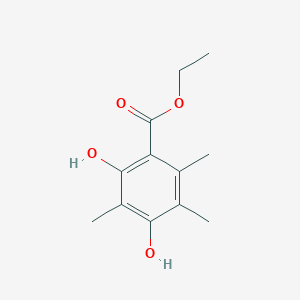
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
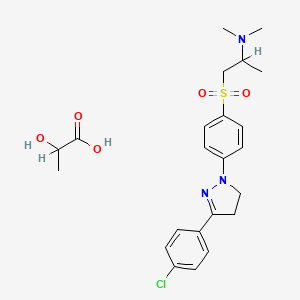
![4-[Bis(4-methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14417106.png)

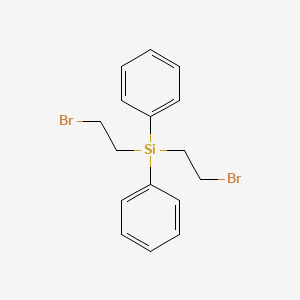
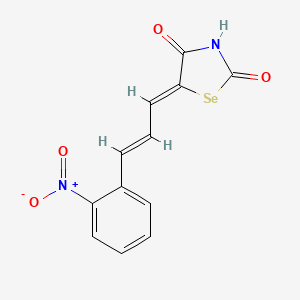
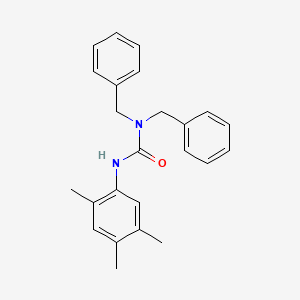
![1-[(1-Methylpiperidin-4-yl)methyl]-1H-indole](/img/structure/B14417142.png)
